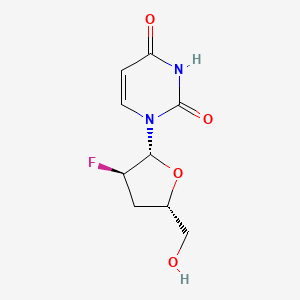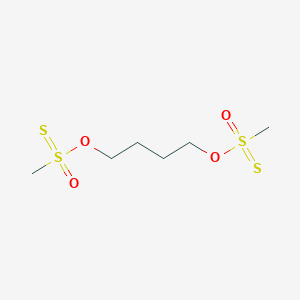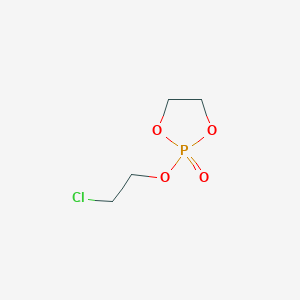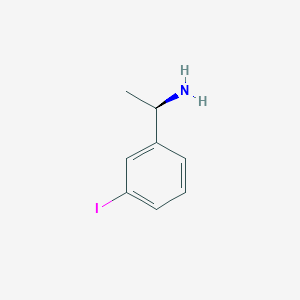![molecular formula C20H24Br2N2 B12835636 (1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12835636.png)
(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine is a chiral diamine compound characterized by the presence of two bromophenyl groups attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine typically involves the reaction of 1,2-cyclohexanediamine with 4-bromobenzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide ion by the amine group. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the diamine.
Reduction: (1R,2R)-Bis[(phenyl)methyl]-1,2-cyclohexanediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine is used as a chiral ligand or catalyst in asymmetric synthesis. Its ability to induce chirality makes it valuable in the production of enantiomerically pure compounds.
Biology
The compound has potential applications in the development of chiral drugs and pharmaceuticals. Its chiral nature can be exploited to create drugs with specific stereochemistry, which can enhance their efficacy and reduce side effects.
Medicine
In medicinal chemistry, (1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets in a stereospecific manner, making it a candidate for drug development.
Industry
The compound is used in the production of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mécanisme D'action
The mechanism of action of (1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine involves its interaction with molecular targets through its chiral centers. The compound can form hydrogen bonds, coordinate with metal ions, and participate in π-π interactions with aromatic systems. These interactions enable it to modulate the activity of enzymes, receptors, and other biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2S)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine
- (1R,2R)-Bis[(4-chlorophenyl)methyl]-1,2-cyclohexanediamine
- (1R,2R)-Bis[(4-methylphenyl)methyl]-1,2-cyclohexanediamine
Uniqueness
(1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine is unique due to the presence of bromine atoms, which can participate in halogen bonding and enhance the compound’s reactivity. The chiral centers provide stereochemical control, making it valuable in asymmetric synthesis and chiral drug development.
Propriétés
Formule moléculaire |
C20H24Br2N2 |
|---|---|
Poids moléculaire |
452.2 g/mol |
Nom IUPAC |
(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C20H24Br2N2/c21-17-7-3-15(4-8-17)13-19(23)11-1-2-12-20(19,24)14-16-5-9-18(22)10-6-16/h3-10H,1-2,11-14,23-24H2/t19-,20-/m1/s1 |
Clé InChI |
OQRRWMPYUKWSGK-WOJBJXKFSA-N |
SMILES isomérique |
C1CC[C@]([C@@](C1)(CC2=CC=C(C=C2)Br)N)(CC3=CC=C(C=C3)Br)N |
SMILES canonique |
C1CCC(C(C1)(CC2=CC=C(C=C2)Br)N)(CC3=CC=C(C=C3)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B12835553.png)





![3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid](/img/structure/B12835589.png)


![8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B12835614.png)

![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)

![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)
